Dehydrotanshinone II A

CYP inhibition drug-drug interaction hepatic metabolism

Inconsistent CYP inhibition data in liver microsome assays often stem from inappropriate probe selection. Dehydrotanshinone IIA (DHT; CAS 119963-50-7) solves this as the only major tanshinone with noncompetitive CYP3A4 inhibition (Ki=2.11 µM) and uncompetitive CYP2E1 modulation, making it an essential reference standard for allosteric enzymology. • CYP1A2 Ki=0.53 µM - 3- to 5-fold more potent than TIIA, TI, or CT. • MRSA MIC=0.5-1 µg/mL - 64- to 512-fold more potent than in-class analogs. • ≥98% HPLC purity; red powder; shipped ambient; stock held at 2-8°C.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
CAS No. 119963-50-7
Cat. No. B049198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrotanshinone II A
CAS119963-50-7
Synonymsdehydrotanshinone II A
delta 1-dehydrotanshinone II(A)
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C
InChIInChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3
InChIKeyPURTYNPVRFEUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrotanshinone II A: Quantitative Differentiation


Dehydrotanshinone II A (DHT; also termed 1,2-didehydrotanshinone IIA, Δ¹-dehydrotanshinone IIA) is a lipophilic ortho-naphthoquinone diterpenoid (C₁₉H₁₆O₃; MW 292.3 g/mol) from Salvia miltiorrhiza Bunge (Danshen), distinguished from its close structural analogs—tanshinone IIA (TIIA), cryptotanshinone (CT), and tanshinone I (TI)—by the presence of a fully aromatized ring A and an extended π-conjugated furan ring system [1][2]. This unique electronic configuration alters redox potential, receptor binding kinetics, and metabolic liability relative to in-class comparators, translating into quantifiable differences in enzyme inhibition constants (Ki), cellular IC₅₀ values, minimum inhibitory concentrations (MIC), and cytochrome P450 interaction profiles that directly inform selection for specific research applications [3].

Dehydrotanshinone II A: Non-Interchangeability


Tanshinone congeners exhibit divergent pharmacological behaviors arising from discrete structural modifications: (i) dehydrogenation state of ring C (saturated in CT, unsaturated in DHT/TIIA/TI), (ii) furan ring D presence (absent in TI), and (iii) aromaticity of ring A (fully aromatic in DHT and TI, partially hydrogenated in TIIA) [1]. These structural variables produce quantitative disparities in enzyme inhibition constants—for instance, DHT inhibits CYP1A2 with a Ki of 0.53 μM, while TIIA, TI, and CT exhibit Ki values 3- to 5-fold higher (1.5–2.5 μM)—demonstrating that DHT confers a distinct drug-drug interaction risk profile not shared by its analogs [2]. Moreover, DHT and its reduced counterpart dihydrotanshinone (which lacks the Δ¹ double bond) are chemically distinct entities; substitution of DHT with TIIA or CT in antibacterial assays would result in a >64-fold loss of potency against MRSA (MIC shift from 0.5–1 µg/mL to ≥64 µg/mL) . Generic selection without reference to these quantitative differentials compromises experimental reproducibility and therapeutic targeting fidelity.

Dehydrotanshinone II A: Comparative Evidence


CYP1A2 and CYP2C9 Inhibition Potency

Dehydrotanshinone II A (DHT) exhibits a Ki value for CYP1A2 of 0.53 μM and for CYP2C9 of 1.92 μM in pooled human liver microsomes, representing the most potent competitive inhibition among the four major tanshinones tested [1]. In contrast, tanshinone IIA, tanshinone I, and cryptotanshinone display Ki values for CYP1A2 ranging from 1.5 to 2.5 μM, a 2.8- to 4.7-fold weaker inhibition [1]. For CYP2C9, DHT is 11- to 32-fold more potent than TIIA, TI, and CT, which exhibit Ki values of 22–62 μM [1].

CYP inhibition drug-drug interaction hepatic metabolism herb-drug interaction liver microsomes

Anti-MRSA Activity and Efflux Pump Modulation

Dehydrotanshinone II A (reported as dihydrotanshinone in the primary antimicrobial study) exhibits minimum inhibitory concentrations (MICs) of 0.5–1 µg/mL against S. aureus ATCC 25923 and MRSA strains expressing NorA and TetK efflux pumps, making it among the most potent anti-staphylococcal tanshinones alongside miltirone . In stark contrast, tanshinone IIA, tanshinone I, and cryptotanshinone display MICs ranging from 64 to 512 µg/mL—a >64-fold to >500-fold potency differential . At sub-inhibitory concentrations, DHT potentiates tetracycline and norfloxacin activity, reducing MICs by 2- to 4-fold via efflux pump interference, a property not reported for TIIA or TI . DHT is bacteriostatic (MBC >128 µg/mL) whereas miltirone is bactericidal (MBC 2–4 µg/mL), representing a mechanistically distinct antibacterial profile within the tanshinone class .

antimicrobial resistance MRSA efflux pump inhibitor Staphylococcus aureus NorA TetK

Noncompetitive CYP3A4 Inhibition

Dehydrotanshinone II A (DHT) uniquely inhibits CYP3A4 via a noncompetitive mechanism with a Ki of 2.11 μM, whereas tanshinone IIA, tanshinone I, and cryptotanshinone are weak competitive inhibitors of the same isoform (Ki = 86–220 μM) [1]. The noncompetitive mode of inhibition indicates DHT binds to an allosteric site on CYP3A4 distinct from the active site, a mechanistic property that cannot be replicated by the competitive inhibitors TIIA, TI, or CT [1]. This 41- to 104-fold difference in Ki magnitude, combined with the distinct inhibition modality, renders DHT mechanistically non-substitutable for any other tanshinone in CYP3A4 interaction studies [1].

CYP3A4 noncompetitive inhibition enzyme kinetics herb-drug interaction human liver microsomes

CYP2E1 Uncompetitive Inhibition

Dehydrotanshinone II A (DHT) inhibits CYP2E1 via an uncompetitive mechanism, a kinetic mode not observed for any of the other three major tanshinones tested [1]. Tanshinone I acts as a competitive CYP2E1 inhibitor (Ki = 3.67 μM), while tanshinone IIA shows negligible inhibition and cryptotanshinone is a medium competitive inhibitor (Ki = 10.8 μM) [1]. Uncompetitive inhibition requires substrate binding to the enzyme first, after which the inhibitor binds exclusively to the enzyme-substrate complex—a distinct mechanistic signature that cannot be mimicked by competitive inhibitors [1].

CYP2E1 uncompetitive inhibition enzyme kinetics metabolism human liver microsomes

Dehydrotanshinone II A: Validated Applications


CYP1A2/CYP2C9 Inhibition Positive Control

Given its low Ki values for CYP1A2 (0.53 μM) and CYP2C9 (1.92 μM)—2.8- to 32-fold more potent than TIIA, TI, and CT—DHT serves as a validated tool compound for experimental induction or inhibition studies requiring robust modulation of these cytochrome P450 isoforms in pooled human liver microsomes [1].

Reference Standard for CYP3A4/CYP2E1 Inhibition Kinetics

DHT is the only major tanshinone exhibiting noncompetitive CYP3A4 inhibition (Ki = 2.11 μM) and uncompetitive CYP2E1 inhibition, making it an essential reference standard for enzymology laboratories investigating allosteric modulation or substrate-dependent inhibition kinetics of these clinically relevant P450 isoforms [1].

Anti-MRSA and Efflux Pump Inhibitor Screening Positive Control

With MICs of 0.5–1 µg/mL against S. aureus ATCC 25923 and efflux-pump-expressing MRSA strains—64- to 512-fold more potent than TIIA, TI, or CT—DHT is validated as a high-potency bacteriostatic agent and a positive control for screens evaluating NorA/TetK efflux pump inhibition or tetracycline/norfloxacin potentiation .

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